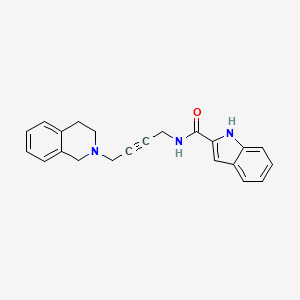

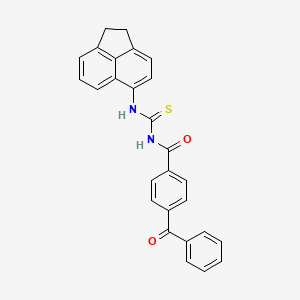

4-benzoyl-N-((1,2-dihydroacenaphthylen-5-yl)carbamothioyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“4-benzoyl-N-((1,2-dihydroacenaphthylen-5-yl)carbamothioyl)benzamide”, also referred to as BDCTB, is a chemical compound. It’s a novel compound based upon a benzimidazole thiourea moiety that has unique properties related to elastase inhibition, free radical scavenging activity, and its DNA binding ability .

Synthesis Analysis

The compound was synthesized by reacting an acid chloride of benzoic acid with potassium thiocyanate (KSCN) along with the subsequent addition of 4-(1H-benzo[d]imidazol-2-yl)benzenamine via a one-pot three-step procedure . Another method involves the reaction of 2-aminobenzoxazole with apposite benzoyl isothiocyanate .Molecular Structure Analysis

The structure of the resulting benzimidazole based thiourea was confirmed by spectroscopic techniques including FTIR, 1H-NMR, 13C-NMR, and single crystal X-ray diffraction .Chemical Reactions Analysis

The compound was synthesized through a series of reactions involving the acid chloride of benzoic acid, potassium thiocyanate, and 4-(1H-benzo[d]imidazol-2-yl)benzenamine .Mécanisme D'action

Target of Action

Similar benzamide derivatives have been found to interact with glcn-6-p synthase , a key enzyme involved in the biosynthesis of uridine diphosphate N-acetylglucosamine (UDP-GlcNAc), an essential precursor in bacterial cell wall biosynthesis .

Mode of Action

It is known that benzamide derivatives can interact with their target proteins through binding interactions . The binding interactions of the compound with its target protein can lead to changes in the protein’s function, potentially inhibiting its activity .

Biochemical Pathways

Given its potential interaction with glcn-6-p synthase , it may affect the biosynthesis of UDP-GlcNAc and, consequently, bacterial cell wall biosynthesis .

Result of Action

Similar benzamide derivatives have shown moderate to potent antibacterial activity against both gram-positive and gram-negative bacteria , suggesting that this compound may also have antibacterial effects.

Propriétés

IUPAC Name |

4-benzoyl-N-(1,2-dihydroacenaphthylen-5-ylcarbamothioyl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H20N2O2S/c30-25(19-5-2-1-3-6-19)20-11-13-21(14-12-20)26(31)29-27(32)28-23-16-15-18-10-9-17-7-4-8-22(23)24(17)18/h1-8,11-16H,9-10H2,(H2,28,29,31,32) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEBPGDROEQGVSB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=C(C3=CC=CC1=C23)NC(=S)NC(=O)C4=CC=C(C=C4)C(=O)C5=CC=CC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H20N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(3,5-Dimethylpyrazol-1-yl)-2-[1-(1-methylbenzimidazol-2-yl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2404768.png)

![6-Fluorobenzo[e][1,2,3]oxathiazine 2,2-dioxide](/img/structure/B2404769.png)

![N-(2-methoxyphenyl)-5-methyl-2,7-bis(pyridin-3-yl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2404776.png)

![N-benzyl-N-(4-fluorobenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide](/img/structure/B2404779.png)

![N-[[4-[3-[Benzyl(methyl)amino]propanoylamino]phenyl]methyl]-2-chloropropanamide](/img/structure/B2404782.png)

![{[5-(2-Thienyl)isoxazol-3-yl]methyl}amine hydrochloride](/img/no-structure.png)

![Methyl 2-(4-chlorobenzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2404784.png)

![N-(2-chlorobenzyl)-N'-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-pyridin-3-ylethyl]ethanediamide](/img/structure/B2404785.png)

![2-[3-(3-chloro-4-methylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-N-(2-methoxyethyl)acetamide](/img/structure/B2404788.png)